molecular formula C18H21N3O2 B597882 (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine CAS No. 1260608-48-7

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Cat. No.: B597882
CAS No.: 1260608-48-7
M. Wt: 311.385
InChI Key: KVVHLVWUCHNLKS-OAHLLOKOSA-N
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Description

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.

    Introduction of Substituents: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides. The methyl group can be added through alkylation reactions using methyl halides or methylating agents. The nitrophenyl group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Common industrial methods include:

    Batch Synthesis: This involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or distillation.

    Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, leading to increased efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-1,2,6-trimethyl-4-(4-nitrophenyl)piperazine: Similar structure but with additional methyl groups.

    (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Contains a sulfonyl group instead of a benzyl group.

Uniqueness

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHLVWUCHNLKS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676974
Record name (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260608-48-7
Record name (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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